An In-Depth Technical Guide to 2,6-Dichloro-4-nitrobenzoic Acid: Physicochemical Properties and pKa Analysis
An In-Depth Technical Guide to 2,6-Dichloro-4-nitrobenzoic Acid: Physicochemical Properties and pKa Analysis
Introduction
2,6-Dichloro-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a key intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of two electron-withdrawing chlorine atoms ortho to the carboxylic acid function and a potent nitro group para to it creates a unique electronic environment that dictates its reactivity and physicochemical characteristics. This guide provides a comprehensive overview of its core properties and a detailed exploration of its acidity (pKa), offering both theoretical grounding and practical experimental protocols for its determination.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 2,6-dichloro-4-nitrobenzoic acid are crucial for its handling, storage, and application in synthetic protocols. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22509-50-8 | [1][2] |
| Molecular Formula | C₇H₃Cl₂NO₄ | [2][3] |
| Molecular Weight | 236.01 g/mol | [1][4] |
| Physical Form | Solid | [1][4] |
| Melting Point | 170-172 °C | [5] |
| Storage | Store at room temperature, sealed in a dry environment. | [1][4] |
The Acid Dissociation Constant (pKa): A Deeper Dive
The pKa value is a quantitative measure of a compound's acidity in solution. For 2,6-dichloro-4-nitrobenzoic acid, the pKa is profoundly influenced by the electronic effects of its substituents.
Theoretical Basis for Acidity
The acidity of a benzoic acid derivative is determined by the stability of the carboxylate anion (conjugate base) formed upon deprotonation. Substituents that stabilize this anion by delocalizing its negative charge will increase the acid's strength, resulting in a lower pKa value.
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The Nitro Group (-NO₂): Located at the para-position, the nitro group is a powerful electron-withdrawing group. It exerts both a negative inductive effect (-I) and a negative mesomeric (or resonance) effect (-M). The resonance effect is particularly significant as it delocalizes the negative charge from the carboxylate group across the aromatic ring and onto the oxygen atoms of the nitro group, greatly stabilizing the conjugate base. For context, the pKa of benzoic acid is approximately 4.20, while 4-nitrobenzoic acid has a pKa of about 3.41, demonstrating the potent acid-strengthening effect of the nitro group.[6][7]
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The Chlorine Atoms (-Cl): The two chlorine atoms at the ortho-positions (2 and 6) are also electron-withdrawing. They primarily exert a strong -I effect due to their high electronegativity, pulling electron density away from the carboxyl group. This inductive withdrawal further stabilizes the carboxylate anion. While halogens can exert a +M (resonance) effect, the -I effect is dominant, especially from the ortho position.
The cumulative effect of one nitro and two chloro substituents, all acting to withdraw electron density, makes 2,6-dichloro-4-nitrobenzoic acid a significantly stronger acid than both benzoic acid and 4-nitrobenzoic acid. Its pKa is therefore expected to be substantially lower than 3.41.
Experimental Determination of pKa via UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a precise and sensitive method for determining the pKa of compounds that possess a chromophore near the ionization center, where the protonated (HA) and deprotonated (A⁻) forms exhibit different absorption spectra.[8]
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Choice of Method: Spectrophotometry is chosen over methods like potentiometric titration due to its higher sensitivity, allowing for the use of lower sample concentrations, which is particularly useful for sparingly soluble compounds.[8]
-
Buffer Solutions: A series of buffer solutions with known, stable pH values are essential. The analysis relies on measuring the absorbance change as the equilibrium between the acidic (HA) and basic (A⁻) forms of the analyte shifts according to the pH of the medium.[9][10]
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Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the HA and A⁻ forms is maximal. This maximizes the signal-to-noise ratio and the accuracy of the measurement. This wavelength is identified by overlaying the spectra of the fully protonated (in strong acid) and fully deprotonated (in strong base) forms.[11]
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Constant Analyte Concentration: It is critical to maintain a constant total concentration of the analyte across all buffer solutions to ensure that any change in absorbance is due solely to the shift in pH and not variations in concentration.[9]
Caption: Workflow for pKa determination using UV-Vis Spectrophotometry.
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Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 5 mM) of 2,6-dichloro-4-nitrobenzoic acid in a suitable organic solvent like DMSO or methanol.[12]
-
Prepare a series of aqueous buffer solutions covering a pH range where the pKa is expected (e.g., from pH 1.0 to 5.0 in 0.5 pH unit increments). Ensure the ionic strength is kept constant (e.g., 0.1 M with KCl).[12]
-
Prepare a "fully protonated" solution using 0.1 M HCl (pH 1) and a "fully deprotonated" solution using a buffer of higher pH (e.g., pH 7 phosphate buffer).
-
-
Spectrophotometric Measurement:
-
For each buffer and the two endpoint solutions, place a set volume (e.g., 2.0 mL) into a quartz cuvette.
-
Add a small, precise aliquot (e.g., 20 µL) of the analyte stock solution to each cuvette, ensuring the final concentration is identical in all samples. Mix thoroughly.
-
Record the full UV-Vis spectrum (e.g., from 220 nm to 400 nm) for the fully protonated (A_HA) and fully deprotonated (A_A-) solutions.
-
Overlay the two spectra and identify a suitable analytical wavelength (λ_analytical) where the difference in absorbance is significant.
-
-
Data Collection for pKa Calculation:
-
Measure the absorbance of each of the buffered samples at λ_analytical.
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the buffer solutions. The data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve. Mathematically, this is the point where the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated forms.
-
Alternatively, for each data point, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH - log[(Abs - A_HA) / (A_A- - Abs)] where Abs is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form. The average of these calculated values gives the final pKa.
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Applications in Synthesis
2,6-Dichloro-4-nitrobenzoic acid is a valuable building block in organic synthesis. Its primary documented use is as a precursor to 2,6-dichloro-4-nitrobenzamide . This transformation is typically achieved via a two-step process:
-
Conversion of the carboxylic acid to the more reactive acyl chloride, often using reagents like thionyl chloride or phosgene.[5]
-
Subsequent reaction of the acyl chloride with ammonia to form the amide.[5]
The resulting 2,6-dichloro-4-nitrobenzamide has been identified as a compound with anticoccidial properties, which are relevant in veterinary medicine to treat coccidiosis, a parasitic disease in animals.[13]
References
-
Chemagination (n.d.). How to measure pKa by UV-vis spectrophotometry. Available at: [Link]
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Barazarte, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Molecules. Available at: [Link]
-
ECETOC (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals. Available at: [Link]
- Google Patents (1969). US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene.
-
SCIRP (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Available at: [Link]
-
Truman State University (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Available at: [Link]
- Google Patents (1970). US3542858A - Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor.
-
NextSDS (n.d.). 2,6-dichloro-4-nitrobenzoic acid — Chemical Substance Information. Available at: [Link]
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PubChemLite (n.d.). 2,6-dichloro-4-nitrobenzoic acid (C7H3Cl2NO4). Available at: [Link]
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Quora (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Available at: [Link]
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Organic Syntheses (n.d.). p-NITROBENZOIC ACID. Available at: [Link]
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Quick Company (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Available at: [Link]
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Wikipedia (n.d.). 4-Nitrobenzoic acid. Available at: [Link]
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